2-Acetamido-5-nitropyridine
Overview
Description
2-Acetamido-5-nitropyridine is a chemical compound with the molecular formula C7H7N3O3 . It is also known by other names such as N-(5-nitropyridin-2-yl)acetamide and 2-Acetylamino-5-nitropyridine . The molecular weight of this compound is 181.15 g/mol .
Molecular Structure Analysis
The InChI code for 2-Acetamido-5-nitropyridine is1S/C7H7N3O3/c1-5(11)9-7-3-2-6(4-8-7)10(12)13/h2-4H,1H3,(H,8,9,11)
. The Canonical SMILES string is CC(=O)NC1=NC=C(C=C1)N+[O-]
. Physical And Chemical Properties Analysis
The computed properties of 2-Acetamido-5-nitropyridine include a molecular weight of 181.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The exact mass is 181.04874109 g/mol .Scientific Research Applications
Antimicrobial Agents : The substitution of 3-acetamido-6-alkoxypyridazine 2-oxide, including derivatives like 3-acetamido-and 3-amino-5-nitro-6-alkoxypyridazine 2-oxides, showed excellent in vitro effects on pathogenic bacteria, contributing to antimicrobial research (Horie, 1963).
Conformational and Spectroscopic Study : A combined theoretical and experimental study on 2-acetamido-5-aminopyridine, a related compound, provided insights into its conformational and spectroscopic profile, which is vital for understanding its chemical behavior and potential applications (Pathak et al., 2015).
Antitrichomonal Agents : 2-Acetamido-5-nitropyrimidine, along with other nitropyrimidines, demonstrated significant activity against Trichomonas vaginalis, a pathogenic protozoan, suggesting potential use in antitrichomonal therapy (Michaels & Strube, 1961).
Potential Antitumor Agents : Derivatives of 2-hydrazino-5-nitropyridine were synthesized and evaluated as potential antitumor agents, with some compounds showing activity against the sarcoma 180 tumor in mice (Prescott & Caldes, 1970).
Synthesis of Uridine Derivatives : The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, including 2-acetamido-5-nitropyridine derivatives, has been used in the synthesis of uridine derivatives, potentially acting as glycosyltransferases inhibitors (Komor et al., 2012).
Antimalarial Activity : Studies on 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols derivatives, which include transformations involving 2-acetamido-5-nitropyridine, have shown promising antimalarial activity, encouraging clinical trials (Werbel et al., 1986).
Antimitotic Agents : 5-Nitropyridine derivatives, including those related to 2-acetamido-5-nitropyridine, have been studied for their antimitotic properties, showing potential as antitumor agents (Temple et al., 1992).
Synthesis of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate derivatives, linked to 2-acetamido-5-nitropyridine, were synthesized and evaluated for their anticancer properties, indicating potential in cancer treatment (Temple et al., 1983).
Safety and Hazards
properties
IUPAC Name |
N-(5-nitropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)9-7-3-2-6(4-8-7)10(12)13/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAASKOXADTLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322953 | |
Record name | 2-Acetamido-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-nitropyridine | |
CAS RN |
5093-64-1 | |
Record name | 5093-64-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamido-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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